molecular formula C13H15NO B426001 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol CAS No. 677304-07-3

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol

Cat. No.: B426001
CAS No.: 677304-07-3
M. Wt: 201.26g/mol
InChI Key: WCSRYEKVFBXNCG-UHFFFAOYSA-N
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Description

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is an organic compound with the molecular formula C13H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form the corresponding pyrrole derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride, and are carried out under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
  • 2,5-dimethyl-1-phenyl-1H-pyrrole-3-aldehyde

Uniqueness

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxyl group attached to the pyrrole ring, which imparts distinct chemical and biological properties. This functional group allows for a variety of chemical modifications and interactions, making the compound versatile for different applications .

Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSRYEKVFBXNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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